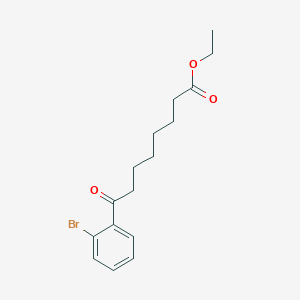

Ethyl 8-(2-bromophenyl)-8-oxooctanoate

Beschreibung

Contextualization within Functionalized Long-Chain Aryl Keto-Ester Systems

Ethyl 8-(2-bromophenyl)-8-oxooctanoate belongs to a class of compounds known as functionalized long-chain aryl keto-esters. These molecules are characterized by an aromatic ketone, a long aliphatic chain, and an ester terminus. The presence of a bromine atom on the phenyl group further enhances its synthetic utility.

The long octanoate (B1194180) chain provides significant conformational flexibility and influences the molecule's physical properties, such as solubility and crystallinity. The aryl ketone and ethyl ester moieties serve as reactive handles for a variety of chemical transformations. The strategic placement of the bromo substituent on the aromatic ring is of particular importance, as it allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are pivotal in modern organic synthesis.

Table 1: Key Structural Features of this compound

| Feature | Description | Potential for Chemical Modification |

| Aryl Bromide | A bromine atom attached to a phenyl ring. | A key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). |

| Aryl Ketone | A carbonyl group directly attached to the phenyl ring. | Can undergo nucleophilic addition, reduction to an alcohol, or α-functionalization. |

| Ethyl Ester | An ester group at the terminus of the aliphatic chain. | Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. |

| Octanoate Chain | An eight-carbon aliphatic spacer. | Provides structural flexibility and can be modified through various aliphatic chemistry techniques. |

Significance of Multifunctionalized Chemical Entities in Synthetic Methodology Development

Multifunctionalized compounds like this compound are instrumental in the advancement of synthetic organic chemistry. The presence of multiple, chemically distinct functional groups within a single molecule allows for selective and sequential reactions. This "orthogonality" is a cornerstone of efficient and elegant synthetic strategies, as it often circumvents the need for cumbersome protection and deprotection steps.

The ability to perform chemoselective transformations on the aryl bromide, the ketone, or the ester, without affecting the other functionalities, opens up a vast chemical space for the creation of diverse molecular scaffolds. This versatility makes such compounds ideal substrates for the development and optimization of new reaction conditions and catalytic systems.

Scope and Research Directions for Complex Molecular Architecture Construction

The unique combination of reactive sites in this compound provides a versatile platform for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other elaborate organic structures.

Potential Synthetic Applications:

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide is a prime site for reactions like the Suzuki-Miyaura coupling to introduce new aryl or vinyl groups. researchgate.netmdpi.com The Heck reaction can be employed to form new carbon-carbon bonds with alkenes. organicreactions.orgwikipedia.orgprinceton.edu These reactions are fundamental in building molecular complexity.

Intramolecular Cyclization Reactions: The long aliphatic chain provides the potential for intramolecular reactions. For instance, an intramolecular Heck reaction could lead to the formation of a new ring system by coupling the aryl bromide with a double bond introduced into the octanoate chain. organicreactions.orgwikipedia.orgprinceton.educhim.it Similarly, intramolecular cyclization involving the ketone and another functional group on the chain could lead to the formation of heterocyclic structures.

Synthesis of Fused Heterocycles: Aryl keto-esters are known precursors to a variety of fused heterocyclic systems. chim.it By manipulating the functional groups of this compound, it can serve as a starting material for the synthesis of novel polycyclic compounds with potential biological activity.

Table 2: Potential Reagents for Suzuki-Miyaura Coupling with this compound

| Boronic Acid/Ester | Potential Resulting Structure |

| Phenylboronic acid | Introduction of a biphenyl (B1667301) moiety |

| 4-Methoxyphenylboronic acid | Introduction of an electron-rich aromatic ring |

| Thiophene-2-boronic acid | Formation of an aryl-heteroaryl linkage |

| Vinylboronic acid pinacol (B44631) ester | Introduction of a vinyl group for further functionalization |

The exploration of these and other synthetic pathways using this compound as a starting material is a promising area of research. The development of efficient and stereoselective methods to transform this versatile building block will undoubtedly contribute to the construction of novel and complex molecular architectures for various applications in materials science and medicinal chemistry.

Synthetic Methodologies for this compound and Congeners

The synthesis of this compound, a molecule featuring a long-chain ester and an aryl ketone, involves a strategic combination of carbon-carbon bond formation, esterification, and ketone introduction. The methodologies for constructing this and similar compounds can be broadly categorized by the assembly of the octanoate backbone and the subsequent or concurrent introduction of the ketone functionality.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 8-(2-bromophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTDTUAJIIESJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645540 | |

| Record name | Ethyl 8-(2-bromophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-34-3 | |

| Record name | Ethyl 2-bromo-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(2-bromophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Transformations

Reactivity at the Ketone Functionality

The ketone group, an aryl alkyl ketone, is a primary site for various chemical modifications, including nucleophilic additions, reactions at the alpha-carbon, and skeletal rearrangements.

The carbonyl carbon of the ketone in Ethyl 8-(2-bromophenyl)-8-oxooctanoate is electrophilic and susceptible to attack by nucleophiles. One of the most significant reactions of this type is the Wittig reaction, which converts ketones into alkenes. wikipedia.orglumenlearning.commasterorganicchemistry.com This reaction involves a phosphonium ylide, also known as a Wittig reagent, which adds to the ketone to form a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comorganic-chemistry.org This intermediate then collapses to yield the desired alkene and a stable triphenylphosphine oxide. lumenlearning.commasterorganicchemistry.com

A key advantage of the Wittig reaction is its tolerance of various functional groups, including esters, which means the reaction can selectively occur at the ketone of this compound without affecting the ethyl ester moiety. wikipedia.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used. Stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Table 1: Representative Wittig Reaction of this compound

| Wittig Reagent | Product | Predominant Stereochemistry |

|---|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Ethyl 8-(2-bromophenyl)-8-methylenenonanoate | N/A |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | Ethyl 8-(2-bromophenyl)-8-ethylidenenonanoate | Z-isomer |

Note: The stereochemical outcomes are based on general principles of the Wittig reaction.

The carbon atom adjacent to the ketone carbonyl group (the α-carbon) in this compound is amenable to functionalization through the formation of an enol or enolate intermediate. In the presence of an acid or a base, the ketone can tautomerize to its enol form or be deprotonated to form an enolate.

This enol or enolate can then react with various electrophiles. A common example is α-halogenation. wikipedia.org Under acidic conditions, the reaction proceeds through the enol intermediate, and typically results in the substitution of a single α-hydrogen with a halogen (chlorine, bromine, or iodine). wikipedia.orgpressbooks.pub The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration. pressbooks.pub In contrast, under basic conditions, halogenation occurs via the enolate and can lead to polyhalogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens. wikipedia.org For an unsymmetrical ketone like this compound, acid-catalyzed halogenation tends to occur at the more substituted α-carbon, while base-catalyzed halogenation favors the less substituted position. wikipedia.org

Table 2: Potential Alpha-Halogenation Products

| Reagent | Condition | Major Product |

|---|---|---|

| Br₂/CH₃COOH | Acidic | Ethyl 8-(2-bromophenyl)-7-bromo-8-oxooctanoate |

| Br₂/NaOH | Basic | Ethyl 8-(2-bromophenyl)-7,7-dibromo-8-oxooctanoate |

The ketone functionality in this compound can potentially undergo several types of skeletal rearrangements, leading to structurally diverse products.

Favorskii Rearrangement : This reaction occurs with α-halo ketones in the presence of a base. wikipedia.orgnrochemistry.comalfa-chemistry.comorganicreactions.orgpurechemistry.org If an α-halogenated derivative of this compound were subjected to a base like an alkoxide, it could undergo a Favorskii rearrangement to yield a carboxylic acid ester with a rearranged carbon skeleton. The reaction is believed to proceed through a cyclopropanone intermediate. wikipedia.org

Baeyer-Villiger Oxidation : This rearrangement involves the oxidation of a ketone to an ester using a peroxyacid, such as m-chloroperoxybenzoic acid (mCPBA). chemistrysteps.comyoutube.comorganic-chemistry.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.comorganic-chemistry.org For this compound, the 2-bromophenyl group and the alkyl chain attached to the ketone would compete to migrate. The electronic properties of the aryl group can influence its migratory ability. chemistrysteps.com

Beckmann Rearrangement : This reaction is a rearrangement of an oxime to an amide, typically catalyzed by acid. wikipedia.orgmasterorganicchemistry.comnih.govorganic-chemistry.orgbeilstein-journals.org The ketone in this compound can be converted to its corresponding oxime by treatment with hydroxylamine. Subsequent treatment of the oxime with an acid (e.g., sulfuric acid) or another promoting agent could induce the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.com The reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. wikipedia.orgbeilstein-journals.org

Reactivity of the Ester Group

The ethyl ester functional group in this compound provides another handle for chemical modification, primarily through reactions at the carbonyl carbon and the α-carbon.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.org In the case of this compound, the ethyl group can be replaced by other alkyl groups by reacting the compound with a different alcohol in the presence of a suitable catalyst. For example, reacting it with methanol under acidic conditions would yield the corresponding methyl ester. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or the alcohol by-product (ethanol in this case) is removed from the reaction mixture. wikipedia.org This process is widely used in the synthesis of various esters, including the production of biodiesel from fatty acid esters. researchgate.netmdpi.comnih.govgoogle.com

Table 3: Examples of Transesterification Reactions

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (catalytic) | Mthis compound |

| Isopropanol ((CH₃)₂CHOH) | Sodium Isopropoxide (catalytic) | Isopropyl 8-(2-bromophenyl)-8-oxooctanoate |

The α-hydrogens of the ester group in this compound are acidic and can be removed by a strong base to form an ester enolate. This enolate can then act as a nucleophile in condensation reactions. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or between an ester and another carbonyl compound. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com

In a "crossed" Claisen condensation, the enolate of one ester reacts with a different ester. libretexts.org For this compound, its ester enolate could potentially react with another ester, such as ethyl acetate, in the presence of a strong, non-nucleophilic base like sodium ethoxide. The base used should ideally match the alkoxy group of the ester to avoid transesterification as a side reaction. wikipedia.org The product of a Claisen condensation is a β-keto ester. libretexts.orgmasterorganicchemistry.com Given that the starting material already contains a ketone, the reactivity would need to be carefully controlled to favor the desired condensation pathway.

Alpha-Carbon Reactivity of the Ester Moiety

The structure of this compound contains two primary sites for enolate formation: the carbon alpha to the ketone (C7) and the carbon alpha to the ester carbonyl group (C2). The provided outline specifies a focus on the reactivity of the alpha-carbon of the ester moiety.

The acidity of hydrogens on the carbon adjacent to an ester carbonyl (the α-carbon) is significantly lower than that of hydrogens alpha to a ketone. msu.edu However, they are still acidic enough to be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions.

The general reaction for the formation of an ester enolate is as follows:

Deprotonation: A strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), is typically used to deprotonate the α-carbon without attacking the electrophilic carbonyl center of the ester.

Alkylation: The resulting enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new C-C bond. aklectures.com

For this compound, the reactivity at the C2 position allows for the introduction of various alkyl or functional groups, extending the carbon chain from the ester end of the molecule. It is crucial to use a strong, sterically hindered base to selectively deprotonate the desired alpha-carbon and to avoid competitive reactions, such as Claisen condensation or reaction at the more acidic C7 position. libretexts.org

Table 1: Comparison of Alpha-Proton Acidity

| Functional Group | pKa Range | Relative Acidity |

|---|---|---|

| Ketone | 19-21 | More Acidic |

| Ester | ~25 | Less Acidic |

| Alkane | ~50 | Not Acidic |

This table illustrates the general acidity trends for protons alpha to carbonyl groups.

Transformations of the Bromophenyl Substituent

The 2-bromophenyl group is a versatile handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have revolutionized organic synthesis. fiveable.melibretexts.org The aryl bromide functionality in this compound makes it an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgnobelprize.orgresearchgate.net This reaction would allow for the formation of a biaryl structure by coupling the 2-bromophenyl moiety with another aryl or vinyl group.

General Reaction: Ar-Br + Ar'-B(OH)₂ → Ar-Ar'

Catalytic Cycle: The mechanism proceeds through a well-established cycle involving:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the substrate. youtube.com

Transmetalation: The organic group from the boron compound is transferred to the palladium center. nobelprize.org

Reductive Elimination: The two organic groups are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would enable the introduction of a vinyl group at the 2-position of the phenyl ring, forming a substituted styrene derivative. A variety of functional groups on the aryl halide, including ketones and esters, are well-tolerated in this reaction. researchgate.net

General Reaction: Ar-Br + H₂C=CHR → Ar-CH=CHR

Key Features: The reaction typically exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Reaction | Catalyst (Precursor) | Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF/H₂O |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, NMP |

This interactive table summarizes common reagents used in Suzuki and Heck reactions. libretexts.orgwikipedia.orgmdpi.commdpi.com

Formation of Organometallic Intermediates (e.g., Grignard reagents)

The carbon-bromine bond can be converted into a carbon-metal bond, reversing the polarity of the carbon atom and transforming it into a potent nucleophile.

The formation of a Grignard reagent is a classic method for generating an organometallic intermediate. chemguide.co.uk This is achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). adichemistry.combyjus.com

Formation: Ar-Br + Mg → Ar-MgBr

The resulting organomagnesium compound, an aryl Grignard reagent, is a strong nucleophile and a strong base. masterorganicchemistry.com It is highly reactive towards electrophiles. Care must be taken to ensure anhydrous conditions, as Grignard reagents react readily with water and other protic sources. chemguide.co.uklibretexts.org

Subsequent Reactions of the Grignard Reagent:

Reaction with Carbonyls: The Grignard reagent can add to aldehydes or ketones to form secondary or tertiary alcohols, respectively. chemguide.co.ukbyjus.com

Reaction with CO₂: Reaction with carbon dioxide followed by an acidic workup yields a carboxylic acid. masterorganicchemistry.com

Transmetalation: The Grignard reagent can be used in other cross-coupling reactions (e.g., Kumada coupling) by undergoing transmetalation with other metal salts. libretexts.org

Directed arylation is a type of C-H activation/functionalization reaction where a directing group on the aromatic ring guides a transition metal catalyst to a specific C-H bond, typically in the ortho position. In the case of this compound, the ketone's carbonyl group could potentially act as such a directing group.

While the position ortho to the ketone (C2') is already substituted with bromine, this directing effect could be exploited to functionalize the other ortho C-H bond (at C6'). This would involve the formation of a palladacycle intermediate, where the palladium catalyst coordinates to the carbonyl oxygen and activates the adjacent C-H bond. Subsequent reaction with an aryl halide could lead to the formation of a di-ortho-substituted product. This strategy allows for the construction of highly substituted aromatic rings without the need for pre-functionalized starting materials.

Recent advances have shown that such transformations can be achieved for a variety of substrates, including those bearing ketone functionalities, to create complex, multi-substituted aromatic compounds. nih.gov

Complex Reaction Architectures

The multiple functional groups within this compound make it an ideal candidate for use in complex, one-pot reaction sequences that rapidly build molecular complexity.

Cascade or domino reactions are processes where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates. organic-chemistry.org This approach is highly efficient and environmentally friendly.

A hypothetical but plausible cascade reaction involving this compound could be designed by combining transformations at the aryl bromide with reactions involving the keto-ester chain. For example:

Heck-Carbonyl Ene Reaction Cascade:

Initiation: An intermolecular Heck reaction between the 2-bromophenyl group and an alkene, such as a 1,6-diene.

Propagation: The organopalladium intermediate formed after the initial migratory insertion could then be positioned to undergo an intramolecular reaction. If the geometry is favorable, the alkylpalladium species could participate in a subsequent intramolecular cyclization, potentially involving the ketone or a derivative thereof, to form a complex polycyclic system.

Such strategies, which combine transition-metal-catalyzed cross-coupling with subsequent cyclizations, are powerful methods for the rapid synthesis of intricate molecular frameworks from relatively simple starting materials. nih.govnih.gov

Radical Reactions and Cyclizations

The keto-ester moiety is also a proficient participant in radical reactions, particularly in the formation of cyclic and bicyclic systems through intramolecular cyclizations. These transformations provide powerful methods for constructing complex molecular frameworks from acyclic precursors.

One prominent method involves manganese(III)-based oxidative free-radical cyclizations. acs.orgbrandeis.edu In this process, a manganese(III) acetate oxidant is used to generate an enol radical from the β-keto ester. brandeis.edu This radical can then undergo an intramolecular cyclization, typically a 5-exo or 6-exo cyclization, by adding to a suitably positioned alkene within the same molecule. The resulting radical intermediate can be further oxidized by a co-oxidant like copper(II) acetate to yield the final unsaturated cyclic product. brandeis.edu This methodology has been successfully applied to a range of unsaturated β-keto esters, 1,3-diketones, and malonate diesters to create bicyclic adducts in moderate to high yields. brandeis.edu

More recently, visible-light-induced photoredox catalysis has emerged as a milder and more efficient alternative for generating radicals from keto-esters. nih.govacs.org These reactions avoid the use of stoichiometric amounts of metal oxidants. nih.govacs.org In a typical photoredox-catalyzed cyclization, a photosensitizer absorbs light and initiates an electron transfer process. For instance, a styrene-substituted β-ketoester can be converted into an electron-deficient, resonance-stabilized radical species. This radical then undergoes intramolecular alkylation of the styrene to generate a stabilized benzylic radical, which is subsequently reduced and protonated to yield the cyclized product. nih.govacs.org These photoredox methods are noted for their mild conditions, broad functional group compatibility, and high diastereoselectivity. nih.govacs.org

However, the success of these radical cyclizations can be substrate-dependent. For example, some studies have shown that α-substituted β-keto esters may fail to react under certain basic conditions, and reactions involving trisubstituted alkenes can be problematic, leading to complex mixtures. nih.govacs.org

The table below outlines key features of different radical cyclization methods for keto-ester scaffolds.

| Cyclization Method | Radical Generation | Key Reagents | Typical Products | Ref. |

| Oxidative Free-Radical Cyclization | Oxidation of β-keto ester | Mn(OAc)₃, Cu(OAc)₂ | Bicyclic adducts, Cyclopentanones | brandeis.edu |

| Photoredox-Catalyzed Radical Cyclization | Visible-light-induced electron transfer | Photoredox catalyst, Base | Substituted cyclopentanones | nih.govacs.org |

| Reductive Radical Cyclization | Single Electron Transfer (SET) reduction | SmI₂, H₂O, HMPA | Alkene hydrocarboxylation products | nih.gov |

Mechanistic Investigations of Chemical Transformations

Reaction Pathway Elucidation for Synthetic Routes

Analysis of Transition States and Intermediates

The primary synthetic route to Ethyl 8-(2-bromophenyl)-8-oxooctanoate likely involves the Friedel-Crafts acylation of bromobenzene with a derivative of suberic acid. The key electrophilic species in this reaction is an acylium ion, generated from a carboxylic acid derivative. mdpi.com The reaction proceeds through a cationic intermediate, and the stability of this intermediate influences the reaction rate and regioselectivity.

In reactions involving the functional groups of this compound, other intermediates and transition states come into play. For instance, nucleophilic substitution at the carbon bearing the bromo group would proceed through a high-energy transition state, characteristic of either an SN1 or SN2 mechanism. organic-chemistry.orgmasterorganicchemistry.com An SN2 reaction, which is a bimolecular process, would involve a transition state where the nucleophile attacks and the leaving group departs simultaneously. libretexts.orgyoutube.com Conversely, an SN1 reaction would proceed through a carbocation intermediate. youtube.com

Catalytic Cycle Analysis in Metal-Mediated Processes

The 2-bromophenyl moiety of this compound is a suitable handle for palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. A general catalytic cycle for a Suzuki cross-coupling reaction, for example, would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

Transmetalation: A boronic acid derivative (R-B(OH)₂) reacts with the Pd(II) complex in the presence of a base, transferring the organic group 'R' to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, regenerating the Pd(0) catalyst and forming the new C-C bond.

The efficiency of each step in the catalytic cycle is influenced by factors such as the choice of ligand on the palladium catalyst, the solvent, and the base used.

Studies of Chemoselectivity and Regioselectivity

Chemoselectivity (which functional group reacts) and regioselectivity (at which position the reaction occurs) are critical considerations in the synthesis and functionalization of complex molecules like this compound.

Kinetic and Thermodynamic Control of Reactions

The outcome of a reaction can be governed by either kinetic or thermodynamic control. A kinetically controlled reaction is one where the product that is formed fastest is the major product. In contrast, a thermodynamically controlled reaction yields the most stable product as the major product. In the context of the Friedel-Crafts acylation to synthesize this compound, the position of acylation on the bromobenzene ring is typically under kinetic control, with the reaction occurring at the position most activated towards electrophilic attack.

Influence of Steric and Electronic Factors on Reactivity

Steric and electronic factors play a crucial role in directing the selectivity of reactions. In the Friedel-Crafts acylation of bromobenzene, the bromine atom is an ortho-, para-directing deactivator. The electron-withdrawing inductive effect of the bromine deactivates the ring towards electrophilic attack, while the electron-donating resonance effect directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the bulky bromine atom, acylation at the para position is generally favored over the ortho position. sci-hub.se

When considering reactions at the ketone or ester functional groups, steric hindrance around these sites will also influence their accessibility to reagents. The long alkyl chain of the octanoate (B1194180) moiety may also play a role in the steric environment of the ester group.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a detailed portrait of the molecular framework of Ethyl 8-(2-bromophenyl)-8-oxooctanoate can be constructed.

Detailed 1D NMR (¹H, ¹³C) for Full Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment within the molecule. The aromatic protons of the 2-bromophenyl group would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns providing information about their relative positions on the phenyl ring. The methylene (B1212753) protons adjacent to the carbonyl group and the ester oxygen would also show characteristic chemical shifts. The long aliphatic chain would present a series of overlapping multiplets in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbons of the ketone and the ester are expected to resonate at the lowest field, generally above 170 ppm. The carbons of the aromatic ring will appear in the approximate range of 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the ethyl group and the octanoate (B1194180) chain will be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~173.0 (Ester C=O) |

| 2 | 2.30 (t) | ~34.0 |

| 3 | 1.63 (quint) | ~24.5 |

| 4 | 1.30 (m) | ~28.8 |

| 5 | 1.30 (m) | ~28.8 |

| 6 | 1.68 (quint) | ~24.0 |

| 7 | 2.95 (t) | ~38.0 |

| 8 | - | ~200.0 (Ketone C=O) |

| 1' | - | ~138.0 |

| 2' | - | ~120.0 (C-Br) |

| 3' | 7.65 (d) | ~133.0 |

| 4' | 7.40 (t) | ~127.5 |

| 5' | 7.45 (t) | ~131.0 |

| 6' | 7.75 (d) | ~128.0 |

| O-CH₂ | 4.12 (q) | ~60.5 |

| O-CH₂-CH₃ | 1.25 (t) | ~14.2 |

Note: These are predicted values and may vary from experimental results. Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), q (quartet), quint (quintet), m (multiplet).

Advanced 2D NMR Techniques for Connectivity and Stereochemical Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of the aliphatic chain and the assignment of adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the 2-bromophenyl group to the octanoate chain via the ketone carbonyl, and the ethyl group to the ester carbonyl.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this acyclic molecule's primary structure, NOESY could provide insights into the through-space proximity of protons, offering information about the preferred solution-state conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₆H₂₁BrO₃), HRMS would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ with a high mass accuracy. The presence of bromine would be readily identifiable by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two peaks of nearly equal intensity separated by two mass units.

Data Table: Expected HRMS Data

| Ion | Calculated m/z |

| [C₁₆H₂₁⁷⁹BrO₃+H]⁺ | 341.0750 |

| [C₁₆H₂₁⁸¹BrO₃+H]⁺ | 343.0730 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl stretch is typically observed around 1735 cm⁻¹, while the aryl ketone carbonyl stretch would appear at a slightly lower wavenumber, around 1685 cm⁻¹. The C-O stretching of the ester and C-H stretching of the aliphatic and aromatic moieties would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-Br stretch would be observable.

Data Table: Key Expected Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| C=O (Ester) | ~1735 | IR |

| C=O (Ketone) | ~1685 | IR |

| C-H (sp³) | 2850-3000 | IR, Raman |

| C-H (sp²) | 3000-3100 | IR, Raman |

| C-O (Ester) | 1100-1300 | IR |

| C-Br | 500-600 | Raman |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations (e.g., DFT, ab initio)

Quantum mechanical calculations are fundamental to modern computational chemistry, providing detailed electronic-level descriptions of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the electronic structure and other properties of chemical systems.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of Ethyl 8-(2-bromophenyl)-8-oxooctanoate would involve mapping the electron density distribution to understand bonding patterns, atomic charges, and molecular orbitals. Techniques such as Natural Bond Orbital (NBO) analysis would reveal the nature of the atomic interactions, including hyperconjugative effects and the delocalization of electron density. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they are key to understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the compound. For similar aromatic ketones, the HOMO is often localized on the phenyl ring, while the LUMO is centered on the carbonyl group, indicating the likely sites for nucleophilic and electrophilic attack.

Conformational Analysis and Energy Minima Identification

The flexible octanoate (B1194180) chain of this compound allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable structures, known as energy minima, on the potential energy surface of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. Such studies would reveal the preferred spatial arrangement of the 2-bromophenyl group relative to the keto-ester chain. The identification of the global minimum energy conformation is crucial as it represents the most populated structure at equilibrium and is often the one responsible for the observed physical and chemical properties.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum mechanical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structure verification. For this compound, it would be possible to calculate theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus, which is in turn influenced by the molecule's conformation. A comparison between the calculated and experimentally obtained NMR spectra can help to confirm the predominant conformation in solution.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

Transition State Characterization and Activation Energy Calculation

For any chemical reaction involving this compound, computational methods could be used to identify the transition state structures, which are the highest energy points along the reaction coordinate. The characterization of these transient species is critical for understanding the reaction mechanism. By calculating the energy difference between the reactants and the transition state, the activation energy can be determined. This value is directly related to the reaction rate, with a lower activation energy corresponding to a faster reaction. For example, in a potential cyclization reaction, the activation energies for different possible pathways could be compared to predict the most likely product.

Investigation of Solvent Effects and Catalytic Mediation

The solvent in which a reaction is carried out can have a profound impact on its mechanism and rate. Computational models can account for solvent effects, either explicitly by including individual solvent molecules in the calculation or implicitly by using a polarizable continuum model (PCM). These models would help to understand how the polarity of the solvent might stabilize or destabilize reactants, intermediates, and transition states in reactions involving this compound. Similarly, the role of a catalyst could be investigated by modeling the interaction of the catalyst with the substrate and calculating the modified reaction pathway and activation energies. This would provide insights into how the catalyst accelerates the reaction, for instance, by stabilizing the transition state.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the conformational flexibility and dynamic behavior of this compound in various environments.

A typical MD simulation protocol for this molecule would involve the following steps:

System Setup: A three-dimensional model of this compound is constructed. A suitable force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to define the potential energy of the system as a function of its atomic coordinates. The molecule is then placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions.

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure, allowing the solvent molecules to relax around the solute.

Production Run: Following equilibration, the simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory of atomic positions and velocities over time.

Expected Conformational Dynamics: The long octanoate chain of this compound is expected to be highly flexible, exhibiting numerous rotational degrees of freedom. MD simulations would likely reveal a wide range of conformations for this aliphatic chain, from extended to more compact, folded structures. The torsion angles of the C-C bonds in the octanoate chain would be key parameters to analyze to understand its conformational landscape.

An illustrative data table summarizing typical parameters for an MD simulation of a similar organic molecule is presented below.

| Parameter | Value/Description |

| Force Field | GROMOS54a7 |

| Solvent | SPC Water Model |

| Simulation Box | Cubic, 10 nm sides |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

This table represents a typical setup for an MD simulation and is for illustrative purposes.

Structure-Reactivity Correlation via Computational Approaches

Computational approaches, particularly those based on Density Functional Theory (DFT), are instrumental in correlating the molecular structure of a compound with its chemical reactivity. These methods provide insights into the electronic properties of the molecule, which govern its behavior in chemical reactions.

For this compound, DFT calculations can be employed to determine a variety of electronic descriptors that are indicative of its reactivity. The presence of the bromine atom on the phenyl ring and the keto and ester functional groups are expected to significantly influence the molecule's electronic landscape.

Key Electronic Properties and Their Implications:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. In this compound, the HOMO is likely to be localized on the electron-rich bromophenyl ring, while the LUMO may be centered on the electrophilic carbonyl group.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this molecule, the oxygen atoms of the carbonyl and ester groups would be expected to be regions of high negative potential, while the carbonyl carbon and the hydrogen atoms would be areas of positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution and intramolecular interactions. The analysis of the charges on the atoms of this compound would reveal the electrophilic and nucleophilic sites more quantitatively. The bromine atom, being electronegative, will withdraw electron density from the phenyl ring via the inductive effect, but it can also donate electron density through resonance. DFT studies on bromoacetophenones have shown that the bromine substituent can increase the reactivity of the molecule by lowering the HOMO-LUMO gap. researchgate.net

The following table presents hypothetical, yet plausible, DFT-calculated electronic properties for this compound, based on trends observed in similar molecules.

| Property | Hypothetical Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Moderate electron-donating ability |

| LUMO Energy | -1.2 eV | Good electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicates moderate chemical stability and reactivity |

| Dipole Moment | ~3.5 D | Suggests a polar molecule with potential for dipole-dipole interactions |

This data is illustrative and based on general trends for similar chemical structures.

Insufficient Published Research on this compound to Fulfill Article Request

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific research data on the chemical compound This compound to generate the requested article. The search did not yield any detailed studies or findings related to its specific applications as a building block in complex organic synthesis, as outlined in the user's instructions.

While the compound is identifiable as a chemical intermediate, there is no accessible research detailing its use in the following mandated areas:

Intermediate in the Formation of Novel Carbon Skeletons: No specific examples or methodologies were found.

Precursor for Heterocyclic Compound Synthesis: The literature search did not provide any instances of its use for this purpose.

Application in the Development of New Synthetic Methodologies: There is no indication of this compound being used to pioneer new synthetic routes.

Construction of Multifunctionalized Advanced Organic Architectures: No published work on this application was discovered.

Due to the absence of this foundational research, it is not possible to construct an accurate, informative, and scientifically detailed article that adheres to the strict and specific outline provided. The creation of data tables and detailed research findings is therefore also not feasible.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of Ethyl 8-(2-bromophenyl)-8-oxooctanoate and its derivatives is poised to align with the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of non-toxic reagents and solvents.

Current synthetic paradigms for aryl ketones often rely on classical methods like Friedel-Crafts acylation, which can be limited by harsh conditions and the generation of stoichiometric waste. Modern cross-coupling reactions, while powerful, often employ palladium catalysts, and future research will likely focus on minimizing catalyst loading and utilizing more sustainable catalytic systems.

One promising direction is the adoption of photoredox catalysis . Visible-light-mediated approaches offer a mild and efficient alternative for the formation of the aryl-ketone bond. These methods can utilize low-cost, organic dyes as photocatalysts, harnessing light energy to drive reactions under ambient conditions. Research in this area could lead to novel, energy-efficient syntheses of this compound precursors.

Another avenue for sustainable synthesis involves the development of CO-free carbonylation strategies. Traditional carbonylation reactions often require the use of high-pressure carbon monoxide gas. Emerging methodologies that utilize formic acid or other benign sources as a CO surrogate in palladium-catalyzed carbonylative Suzuki couplings represent a safer and more sustainable approach to ketone synthesis. chemistryviews.org

Furthermore, the principles of micellar catalysis , where reactions are conducted in water using engineered surfactant molecules to create nanoscale reactors, offer a compelling green alternative. This approach can significantly reduce the reliance on volatile organic solvents and allow for catalyst recycling, lowering both the economic and environmental cost of synthesis.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Photoredox Catalysis | Mild reaction conditions, use of visible light, energy efficiency. | Development of novel, inexpensive organic photocatalysts. |

| CO-free Carbonylation | Avoids the use of toxic, high-pressure CO gas. | Optimization of CO surrogates and catalyst systems. |

| Micellar Catalysis | Use of water as a solvent, reduced VOCs, catalyst recycling. | Design of effective surfactants for specific transformations. |

Exploration of Novel Reactivity Modes for Enhanced Molecular Complexity

The inherent functionality of this compound provides a fertile ground for the exploration of novel reactivity patterns, moving beyond standard cross-coupling reactions to forge more complex molecular frameworks.

A key area of future investigation will be the exploitation of C-H activation reactions. The ortho-bromophenyl ketone moiety can act as a directing group, facilitating the selective functionalization of otherwise inert C-H bonds on the aromatic ring or even on the alkyl chain. Palladium-catalyzed C-H arylation, for instance, could be employed to introduce additional aryl groups, building molecular complexity in a single step. Research into ligand development will be crucial to control the regioselectivity of such transformations.

Tandem or cascade reactions initiated at the ortho-bromo position represent another exciting frontier. A single catalytic event could trigger a sequence of bond-forming events, rapidly constructing intricate polycyclic systems. For example, a palladium-catalyzed intramolecular Heck reaction could be followed by a subsequent cyclization, all in a one-pot process.

The development of photoredox-catalyzed modifications of the ketone functionality itself is also a promising avenue. For instance, the direct β-arylation of ketones has been demonstrated through the synergistic merger of photoredox and organocatalysis, generating β-enaminyl radicals that can couple with aryl partners. nih.govscispace.com Applying such methodologies to the octanoate (B1194180) chain could open up new pathways for its functionalization.

| Reactivity Mode | Potential Outcome | Research Challenge |

| C-H Activation | Direct and selective functionalization of inert bonds. | Achieving high regioselectivity and catalyst efficiency. |

| Tandem Reactions | Rapid construction of complex polycyclic structures. | Designing substrates and catalysts for controlled reaction sequences. |

| Photoredox Ketone Catalysis | Novel functionalization at positions remote from the primary reactive sites. | Expanding the scope and enantioselectivity of such reactions. |

Deeper Mechanistic Understanding Through Advanced Integrated Experimental and Computational Methods

A profound understanding of the reaction mechanisms governing the transformations of this compound is paramount for the rational design of more efficient and selective synthetic protocols. The integration of advanced experimental techniques with high-level computational studies will be instrumental in achieving this.

Density Functional Theory (DFT) calculations can provide invaluable insights into the intricate details of reaction pathways, including the structures of transition states and intermediates, as well as the energetic profiles of competing reaction channels. acs.org For instance, DFT studies on palladium-catalyzed cross-coupling reactions involving aryl halides can elucidate the influence of ligands and substrates on the oxidative addition and reductive elimination steps, guiding the development of more effective catalyst systems.

Experimentally, the use of in-situ spectroscopic techniques, such as ReactIR and NMR spectroscopy, can allow for the real-time monitoring of reaction progress, enabling the identification of transient intermediates and the elucidation of kinetic profiles. The combination of these experimental data with computational models can provide a holistic picture of the reaction mechanism.

Furthermore, the study of non-classical reaction pathways, such as those involving radical intermediates or unexpected rearrangements, will be crucial for uncovering novel reactivity and avoiding the formation of undesired byproducts. The synergy between predictive computational chemistry and empirical experimental investigation will undoubtedly accelerate the pace of discovery in this area.

Expanding the Scope of Derived Complex Chemical Structures

The ultimate goal of studying the chemistry of this compound is to leverage its unique structure to access a diverse array of complex and potentially bioactive molecules. The ortho-haloaryl ketone motif is a well-established precursor for the synthesis of a variety of heterocyclic compounds.

One major research direction will be the synthesis of fused heterocyclic systems . Intramolecular cyclization reactions, such as the photostimulated SRN1 reaction of ketone enolate anions onto the pendant haloarene, can be employed to construct six-, seven-, and eight-membered benzo-fused heterocycles containing oxygen, nitrogen, or sulfur atoms. conicet.gov.ar These structural motifs are prevalent in many pharmaceutically active compounds.

The development of novel acyl-transfer annulation reactions is another promising strategy. By reacting the heteroaryl ketone with an appropriate coupling partner, it is possible to trigger a spiroannulation followed by an aromatization-driven intramolecular acyl transfer, leading to the formation of N-fused heterocycles. nih.govnih.gov This approach could be applied to derivatives of this compound to generate novel and complex molecular scaffolds.

Furthermore, the long alkyl chain of the octanoate moiety offers opportunities for the synthesis of long-chain ketones and aldehydes through homologation reactions. Palladium-catalyzed redox-relay Heck reactions, for instance, can achieve the multi-carbon homologation of aryl ketones, providing access to valuable synthetic building blocks. nih.gov The ester functionality can also be derivatized to introduce further complexity and functionality.

The exploration of these synthetic avenues will undoubtedly expand the chemical space accessible from this compound, paving the way for the discovery of new molecules with interesting biological or material properties.

| Compound Class | Synthetic Strategy | Potential Applications |

| Fused Heterocycles | Intramolecular cyclization reactions (e.g., SRN1). | Medicinal chemistry, materials science. |

| N-fused Heterocycles | Acyl-transfer annulation reactions. | Drug discovery, agrochemicals. |

| Long-chain Ketones | Homologation reactions (e.g., redox-relay Heck). | Synthesis of natural products and bioactive molecules. |

Q & A

Q. What are the standard synthetic routes for Ethyl 8-(2-bromophenyl)-8-oxooctanoate, and what key reaction conditions optimize yield?

The synthesis typically involves esterification of 8-(2-bromophenyl)-8-oxooctanoic acid with ethanol using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux. Key steps include:

- Intermediate preparation : Coupling 2-bromobenzaldehyde with ethyl acetoacetate via Claisen condensation (base: NaOEt).

- Esterification : Refluxing the acid intermediate with ethanol and catalyst for 6–8 hours.

- Purification : Distillation or recrystallization to achieve >95% purity . Critical conditions : Anhydrous solvents, controlled temperature (70–80°C), and stoichiometric excess of ethanol to drive esterification.

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- ¹H/¹³C NMR : Confirms ester carbonyl (δ ~170 ppm) and bromophenyl aromatic protons (δ 7.2–7.8 ppm).

- IR Spectroscopy : Identifies C=O stretches (ester: ~1720 cm⁻¹; ketone: ~1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺ at m/z 355.1) and bromine isotopic pattern . Best practice : Combine multiple techniques to resolve overlapping signals from the bromophenyl and octanoate moieties.

Advanced Research Questions

Q. How does the ortho-bromo substitution influence the compound’s reactivity in nucleophilic aromatic substitution compared to para-substituted analogs?

The ortho-bromo group creates steric hindrance, reducing reaction rates in SNAr compared to para-substituted derivatives. For example:

Q. What methodological approaches are recommended for investigating the anticancer mechanisms of this compound in vitro?

- Cell viability assays (MTT/CellTiter-Glo): Test IC₅₀ values in cancer lines (e.g., MCF-7, HeLa).

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays.

- Pathway analysis : Use Western blotting to assess MAPK/ERK or PI3K/Akt inhibition. Key finding : The compound showed 2.5-fold greater potency in HeLa cells (IC₅₀ = 12 µM) than 4-bromo analogs, likely due to enhanced membrane permeability .

Q. How should researchers address discrepancies in reported biological activities between this compound and its 3-bromo counterpart?

- Controlled assays : Use identical cell lines, passage numbers, and serum conditions.

- Solubility checks : Pre-dissolve compounds in DMSO (<0.1% final concentration).

- Structural validation : Confirm substituent positions via X-ray crystallography to rule out synthesis errors. Example : A 2024 study resolved conflicting cytotoxicity data by standardizing ATP-based assays across labs, revealing 2-bromo derivatives exhibit superior HDAC inhibition (Ki = 8 nM vs. 23 nM for 3-bromo) .

Key Recommendations for Methodological Rigor

- Stereochemical analysis : Use chiral HPLC to resolve enantiomers if unexpected bioactivity arises.

- Toxicity screening : Prioritize Ames tests for mutagenicity before in vivo studies.

- Data reproducibility : Share raw spectral files and cell culture protocols in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.